3-chloro-N-(thiophen-3-ylmethyl)aniline
Description
Properties
Molecular Formula |
C11H10ClNS |
|---|---|
Molecular Weight |
223.72 g/mol |
IUPAC Name |
3-chloro-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H10ClNS/c12-10-2-1-3-11(6-10)13-7-9-4-5-14-8-9/h1-6,8,13H,7H2 |
InChI Key |
SBULKRIQPTWJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with thiophen-3-ylmethanol under specific conditions. One common method includes:
Starting Materials: 3-chloroaniline and thiophen-3-ylmethanol.
Catalysts and Reagents: Acid catalysts such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-N-(thiophen-3-ylmethyl)aniline may involve more efficient and scalable methods such as continuous flow reactors. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
3-chloro-N-(thiophen-3-ylmethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-(thiophen-3-ylmethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
3-Chloro-N-(4-methoxybenzylidene)aniline (3-CNMBA) :
This Schiff base derivative contains a chloro group at the meta position and a methoxybenzylidene substituent. Quantum chemical studies (DFT) reveal that the chloro substituent’s position significantly influences corrosion inhibition efficiency on zinc surfaces. The meta-chloro configuration enhances electron withdrawal, improving adsorption on metal surfaces compared to ortho- or para-substituted analogs .- (E)-3-Chloro-N-[(2-ethoxynaphthalen-1-yl)methylidene]aniline: Here, the chloro group is part of a conjugated Schiff base system. The dihedral angle between the naphthalene and chlorobenzene rings (61.9°) and intramolecular C–H⋯N hydrogen bonding stabilize the structure. This contrasts with the non-planar thiophene group in the target compound, which reduces conjugation .
Heterocyclic Modifications
3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline :
Replacing the thiophene with a thiazole ring introduces an additional chlorine atom, increasing electron-withdrawing effects. This enhances interactions with biological targets, making it suitable as a pharmaceutical intermediate (e.g., pesticide or antibiotic synthesis) .Pyrazole-based Schiff base (3-chloro-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline) :
The pyrazole ring introduces nitrogen atoms capable of hydrogen bonding, improving binding to enzymes. This contrasts with the sulfur atom in thiophene, which participates in hydrophobic interactions .
Halogen-Substituted Analogs
- 2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline: Bromine’s larger atomic radius and polarizability compared to chlorine enhance van der Waals interactions in molecular recognition processes.
3-Chloro-N-(3-fluorobenzyl)aniline :
Fluorine’s electronegativity increases metabolic stability and lipophilicity, making this analog more suitable for drug development than the thiophene-containing compound .
Multi-Substituted Derivatives
4,4'-Methylenebis(3-chloro-N-(4-halobenzylidene)aniline) :
These derivatives feature two chloro groups and form 1,3-oxazepine rings via cycloaddition. The dual chloro substituents increase rigidity and thermal stability, useful in polymer chemistry .3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline (Fluazinam) : The trifluoromethyl groups and nitro substituents create a highly electron-deficient aromatic system, enhancing fungicidal activity. This contrasts with the electron-rich thiophene in the target compound .
Biological Activity
Overview
3-chloro-N-(thiophen-3-ylmethyl)aniline is an organic compound characterized by a chlorine atom and a thiophen-3-ylmethyl group attached to an aniline backbone. Its molecular formula is C₁₃H₁₂ClN₃S, with a molecular weight of approximately 237.75 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent.
The biological activity of 3-chloro-N-(thiophen-3-ylmethyl)aniline is primarily linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may interact with molecular targets that modulate critical biological pathways, although detailed mechanisms remain to be fully elucidated.
Anticancer Potential
Research indicates that 3-chloro-N-(thiophen-3-ylmethyl)aniline may exhibit significant anticancer properties by inhibiting enzymes associated with tumor growth. The compound's structure allows it to bind effectively to these enzymes, potentially leading to reduced cancer cell viability. Further studies are required to confirm these effects and to understand the specific pathways involved.
Interaction Studies
Interaction studies have shown that 3-chloro-N-(thiophen-3-ylmethyl)aniline may have binding affinities with various biological targets. These interactions are crucial for understanding its therapeutic potential and could lead to the development of new anticancer therapies. The compound's unique structural features enhance its reactivity and biological profile compared to other similar compounds.
Comparative Analysis
To provide a clearer understanding of 3-chloro-N-(thiophen-3-ylmethyl)aniline's biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-chloro-2-methylaniline | Similar aniline structure but lacks thiophenes | Precursor for synthesis |
| 2-methyl-3-chloroaniline | Isomer with different positioning of chlorine and methyl | Varying reactivity due to substitution position |
| Thiophen-3-ylmethylamine | Contains thiophene but lacks an aromatic amine structure | Focused on different biological activities |
The combination of chlorine and thiophene groups in 3-chloro-N-(thiophen-3-ylmethyl)aniline enhances its reactivity, making it particularly valuable in pharmaceutical applications.
Case Studies and Research Findings
- Anticancer Activity : A study focusing on the anticancer properties of similar compounds demonstrated that modifications in the chemical structure could significantly impact enzyme inhibition and cytotoxicity against cancer cell lines.
- Enzyme Inhibition : Preliminary data suggests that compounds with thiophene rings can exhibit enhanced enzyme inhibition, which could be pivotal for drug development targeting specific cancers.
- Binding Affinity Studies : Research involving molecular docking simulations has indicated favorable binding interactions between 3-chloro-N-(thiophen-3-ylmethyl)aniline and various protein targets involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
